molecular formula C13H15BrFNO2 B13629615 Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13629615
M. Wt: 316.17 g/mol
InChI Key: KNDHBWZCVXKTTB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group at the 3-position and a 3-bromo-4-fluorophenyl group at the 4-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine, under acidic or basic conditions.

    Introduction of the 3-Bromo-4-Fluorophenyl Group: The 3-bromo-4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 3-bromo-4-fluoronitrobenzene with a nucleophile, such as a pyrrolidine derivative, under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the pyrrolidine ring with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the 3-bromo-4-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate: Similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.

    Ethyl 4-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.

    Ethyl 4-(3-bromo-4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15BrFNO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-12(15)11(14)5-8/h3-5,9-10,16H,2,6-7H2,1H3

InChI Key

KNDHBWZCVXKTTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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